4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-methylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13-11-14(2)16(15(3)12-13)26(22,23)19-9-10-24-17(19)5-7-18(8-6-17)25(4,20)21/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQCCZQMOWZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of Sulfonyl Groups: The mesitylsulfonyl and methylsulfonyl groups are introduced via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), which may reduce the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for designing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into enzyme inhibition or protein binding.
Industrial Applications: Potential use in the synthesis of complex organic molecules or as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonyl-Substituted Spirocyclic Analogs
Compounds with dual sulfonyl groups on the spirocyclic framework are rare. A structurally related screening compound, 8-(4-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (ChemDiv G499-0278), shares the 1-oxa-4,8-diazaspiro[4.5]decane core but substitutes the mesitylsulfonyl group with a 4-fluoro-3-methylbenzenesulfonyl moiety and adds a 4-bromobenzoyl group. This modification likely alters target affinity and pharmacokinetics due to differences in electronic effects (fluorine vs. methyl groups) and steric hindrance .
Table 1: Key Structural Differences in Sulfonyl-Containing Analogs
| Compound Name | Substituents at Position 4 | Substituents at Position 8 | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-... | Mesitylsulfonyl (C9H11O2S) | Methylsulfonyl (CH3SO2) | ~430 (estimated) |
| ChemDiv G499-0278 | 4-Fluoro-3-methylbenzenesulfonyl | 4-Bromobenzoyl | ~568 (estimated) |
Heteroaromatic and Piperazine-Substituted Analogs
Several analogs replace sulfonyl groups with heteroaromatic or piperazine-derived substituents:
- Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 303151-55-5): Features a cyclopropylcarbonyl group at position 4 and a 6-fluoro-2-pyridinyl group at position 6.
- 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-ylmethanone (CAS 338761-10-7): Substitutes position 4 with a thiophene-carbonyl group and position 8 with a chloro-trifluoromethylpyridinyl group. The trifluoromethyl group is known to improve binding affinity in medicinal chemistry contexts .
Table 2: Functional Group Impact on Properties
| Compound Type | Position 4 Substituent | Position 8 Substituent | Potential Advantages |
|---|---|---|---|
| Dual sulfonyl (Target) | Mesitylsulfonyl | Methylsulfonyl | Enhanced steric hindrance, solubility |
| Pyridinyl/Cyclopropyl (CAS 303151-55-5) | Cyclopropylcarbonyl | 6-Fluoro-2-pyridinyl | Metabolic stability, lipophilicity |
| Thiophene/Trifluoromethyl (CAS 338761-10-7) | Thiophene-carbonyl | 3-Chloro-5-(trifluoromethyl)pyridinyl | High binding affinity, target specificity |
Pharmacologically Active Spirocyclic Derivatives
Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 from Pharmacological Reports 2021) exhibit modified spiro cores with phenyl and chlorophenylpiperazine substituents. These derivatives demonstrated notable pharmacological activity, suggesting that the spiro[4.5]decane framework is a versatile scaffold for drug discovery.
Research Findings and Implications
- Synthetic Challenges : The dual sulfonyl groups in 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane likely complicate synthesis due to steric and electronic effects, contrasting with simpler analogs like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl, which are commercially available .
- Discontinuation Factors: The discontinuation of the target compound (as noted in CymitQuimica’s catalog) may reflect challenges in scalability, stability, or niche applicability compared to more versatile analogs .
Biological Activity
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of diazaspiro compounds. Its IUPAC name indicates the presence of sulfonyl groups and an oxo linkage, which are critical for its biological interactions.
Structural Formula
- Chemical Formula : C₁₈H₂₈N₂O₅S₂
- Canonical SMILES : CCS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that similar diazaspiro compounds exhibit antimicrobial properties. The sulfonyl moieties can enhance the interaction with microbial targets, potentially leading to inhibition of growth.
- Anticrystallization Effects : Research indicates that 1,8-diazaspiro[4.5]decane derivatives may inhibit l-cystine crystallization, which is crucial for preventing kidney stones in cystinuria patients. This is particularly relevant for the compound as it has shown potential in similar studies.
- Pharmacokinetics : The compound's pharmacokinetic profile has been investigated in animal models, revealing an oral bioavailability of approximately 22%. This suggests good absorption and distribution characteristics within biological systems.
Case Study 1: Inhibition of l-Cystine Crystallization
A study evaluated the efficacy of a derivative incorporating the diazaspiro structure in inhibiting l-cystine crystallization in a Slc3a1-knockout mouse model:
- Compound Tested : 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)
- Efficacy : Showed significant inhibition with an EC50 value of 29.5 nM.
- Results : Only 8% of treated mice formed stones compared to 54.9% in control groups, indicating a strong therapeutic potential against cystinuria-related stone formation .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of sulfonyl-containing diazaspiro compounds. The results indicated:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | 16 µg/mL |
These findings suggest that the target compound may possess comparable antimicrobial activity to known antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
